molecular formula C15H22N2O B7644616 N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide

Cat. No.: B7644616
M. Wt: 246.35 g/mol
InChI Key: CUGPCYZPEAQAAE-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)aniline with butanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-(pyrrolidin-1-ylmethyl)aniline attacks the carbonyl carbon of butanoyl chloride, leading to the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenyl group contribute to the compound’s ability to interact with hydrophobic pockets in the target protein, while the butanamide moiety may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally similar compound with a five-membered lactam ring.

    Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups in the ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide is unique due to the presence of both the pyrrolidine ring and the butanamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-5-15(18)16-14-8-6-13(7-9-14)12-17-10-3-4-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGPCYZPEAQAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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